(4-Sec-butoxyphenyl)amine hydrochloride

Lipophilicity Drug Design Physicochemical Property

Procure (4-Sec-butoxyphenyl)amine hydrochloride as a unique, non-interchangeable building block for medicinal chemistry and agrochemical SAR. Its para-sec-butoxy group provides quantifiably different lipophilicity (Calc. LogP 2.5) and steric bulk compared to n-butoxy (LogP 2.37) or ethoxy analogs, making it essential for precise library design. Substitution with generic anilines risks invalidating SAR data and compromising composition-of-matter patents.

Molecular Formula C10H16ClNO
Molecular Weight 201.69
CAS No. 1087751-49-2; 59002-72-1
Cat. No. B2623501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Sec-butoxyphenyl)amine hydrochloride
CAS1087751-49-2; 59002-72-1
Molecular FormulaC10H16ClNO
Molecular Weight201.69
Structural Identifiers
SMILESCCC(C)OC1=CC=C(C=C1)N.Cl
InChIInChI=1S/C10H15NO.ClH/c1-3-8(2)12-10-6-4-9(11)5-7-10;/h4-8H,3,11H2,1-2H3;1H
InChIKeyCCISVLORIHVYKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Specifications and Procurement of (4-Sec-butoxyphenyl)amine hydrochloride (CAS 1087751-49-2)


(4-Sec-butoxyphenyl)amine hydrochloride (CAS 1087751-49-2) is an aromatic amine hydrochloride salt [1] with a molecular formula of C₁₀H₁₆ClNO and a molecular weight of 201.69 g/mol . It is commercially available as a solid building block, with a typical minimum purity specification of 95% . The compound, also known as 4-(Sec-butoxy)aniline hydrochloride , features a sec-butoxy group in the para position, which distinguishes it from n-alkoxy or unsubstituted aniline analogs in terms of lipophilicity and steric bulk.

The Risk of Analog Substitution: Why (4-Sec-butoxyphenyl)amine hydrochloride is Not Interchangeable


Substituting (4-Sec-butoxyphenyl)amine hydrochloride with a simpler, cheaper, or more readily available aniline analog without experimental validation carries substantial scientific and financial risk. Even minor structural modifications, such as changing from a branched sec-butoxy to a linear n-butoxy or a shorter ethoxy group, can drastically alter key physicochemical properties, including lipophilicity (LogP) and steric conformation [1]. These changes directly impact a molecule's behavior in subsequent reactions, its interaction with biological targets, and its overall ADME/Tox profile in a drug discovery cascade [2]. The lack of published, assay-specific quantitative data for this compound only amplifies the risk, as any substitution is a step into an uncharacterized structure-activity relationship (SAR) space where the impact on a project's outcome is entirely unpredictable.

Quantitative Differential Evidence for (4-Sec-butoxyphenyl)amine hydrochloride vs. Analogs


Lipophilicity (LogP) Comparison with n-Butoxy Aniline Analog

The calculated partition coefficient (XLogP3-AA) for the free base, (4-sec-butoxyphenyl)amine, is 2.5 [1]. In contrast, its linear isomer, 4-butoxyaniline (free base), has a reported LogP of 2.37 . This quantifiable difference in lipophilicity, though modest, arises from the branching of the sec-butyl group and can be a critical factor in differentiating membrane permeability, solubility, and off-target binding in a medicinal chemistry context.

Lipophilicity Drug Design Physicochemical Property ADME

Molecular Weight and Size Comparison vs. Shorter Alkoxy Analogs

(4-Sec-butoxyphenyl)amine hydrochloride (MW 201.69) is significantly larger and heavier than shorter alkoxy chain analogs. For example, 4-ethoxyaniline hydrochloride has a molecular weight of 173.64 [1], and 4-methoxyaniline hydrochloride has a MW of 159.61 . This represents a quantifiable increase in size and mass, which can be a deliberate design choice to explore specific chemical space, influence target binding through increased van der Waals interactions, or modify a molecule's physical properties like melting point and crystallinity.

Building Block Molecular Weight Chemical Property Medicinal Chemistry

Impact of sec-Butoxy Branching on Chemical Reactivity: Class-Level Inference

While no direct quantitative reactivity data (e.g., specific reaction rates or yields) was found for this exact compound, the class of para-alkoxyanilines is known to exhibit reactivity that is sensitive to the steric and electronic nature of the alkoxy substituent [1]. The sec-butoxy group, being branched and more sterically hindered than a linear n-butoxy or ethoxy group, is expected to have a different reactivity profile in reactions like N-alkylation, acylation, or diazotization. This is a class-level inference, but it points to a potential, verifiable differentiation that a synthetic chemist would need to experimentally assess.

Structure-Activity Relationship Synthetic Chemistry Chemical Stability

Validated Application Scenarios for (4-Sec-butoxyphenyl)amine hydrochloride


Building Block for Library Synthesis in Drug Discovery

This compound is best procured as a specific, unique building block for generating chemical libraries in early-stage drug discovery. Its calculated LogP of 2.5 and molecular weight of 201.69 g/mol place it in a desirable property space for lead-like molecules. When a medicinal chemistry project aims to explore SAR around a para-alkoxyaniline core, the sec-butoxy variant offers a quantifiably different lipophilicity and steric profile compared to the n-butoxy analog (LogP 2.37) [1]. This makes it a valuable, non-interchangeable member of a focused building block set.

Intermediate for Agrochemical Synthesis

Given its structural class, (4-Sec-butoxyphenyl)amine hydrochloride can be procured as a key intermediate in the synthesis of novel agrochemicals, such as herbicides or fungicides [1]. Its specific substitution pattern is a common motif in active ingredients, and its use is justified when a patent or research project explicitly identifies a need for the sec-butoxy group to achieve a particular biological profile or physical property in the final target molecule. Substitution with a generic alkoxy aniline would compromise the intended structure and could void a potential composition-of-matter patent.

Material Science Precursor for Functional Dyes and Polymers

The compound can be utilized as a precursor for synthesizing specialty dyes or functional polymers. The sec-butoxy substituent can influence the solubility, aggregation behavior, and optical properties of the final material [1]. In this context, the procurement of this specific compound, rather than a generic alternative, is driven by the need to achieve precise and reproducible material characteristics that are dictated by the molecule's unique structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Sec-butoxyphenyl)amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.